![molecular formula C20H20 B11751024 17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B11751024.png)
17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene is a complex organic compound with the molecular formula C20H20. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its unique cyclopenta[a]phenanthrene structure. This compound is of significant interest in various fields of scientific research due to its structural resemblance to steroids and its potential biological activities .
Preparation Methods
The synthesis of 17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene involves several steps. One common method includes the selective C-alkylation of methyl 2-oxocyclopentane-1-carboxylate with 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulphonates. This reaction is typically carried out using sodium in xylene under reflux conditions for 12 hours. The resulting seco-steroids are then subjected to cyclodehydration by heating in polyphosphoric acid (PPA) on a steam bath for 90 minutes. Finally, the title compounds are obtained through degradation with 5% palladium on carbon (Pd-C) at higher temperatures .
Chemical Reactions Analysis
17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed from oxidation include ketones and carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst. This typically results in the formation of reduced hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, especially in the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3). .
Scientific Research Applications
17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research has shown that derivatives of this compound can exhibit biological activities, including potential anti-cancer properties.
Medicine: Due to its structural similarity to steroids, it is investigated for its potential use in developing new therapeutic agents.
Industry: This compound is also studied for its presence in petroleum and coal, contributing to the understanding of fossil fuel composition and processing
Mechanism of Action
The mechanism of action of 17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene involves its interaction with molecular targets such as DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The bay-region methyl group causes distortions in the molecule, which can influence its interaction with DNA and other biological molecules .
Comparison with Similar Compounds
17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene can be compared with other similar compounds, such as:
17-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene: This compound has a similar structure but lacks the ethyl group, which can affect its reactivity and biological activity.
15,16-Dihydrocyclopenta[a]phenanthrene derivatives: These compounds vary in their substituents, leading to differences in their chemical and biological properties.
Polycyclic aromatic hydrocarbons (PAHs): Other PAHs, such as benzo[a]pyrene, share structural similarities but differ in their specific ring structures and substituents.
Properties
IUPAC Name |
17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBRVEKVXRTMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
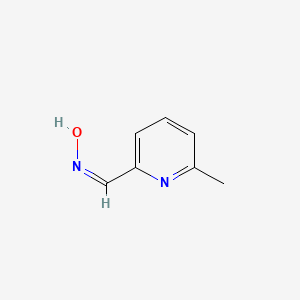
![[(1R)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride](/img/structure/B11750946.png)
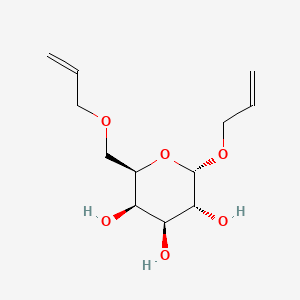
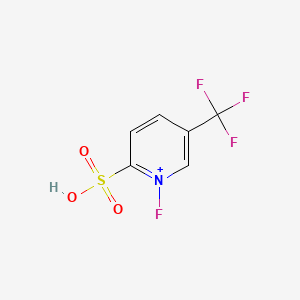
![2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11750955.png)
![(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B11750967.png)
amine hydrochloride](/img/structure/B11750975.png)

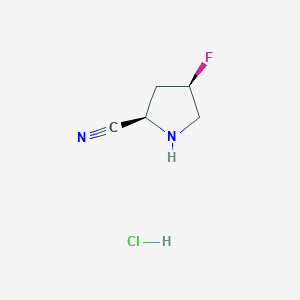
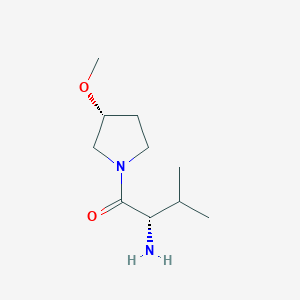
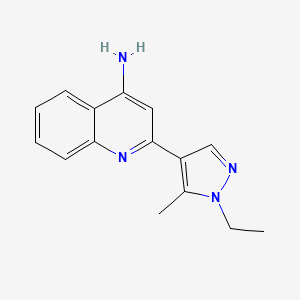
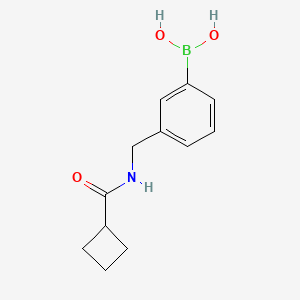
![3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11751025.png)
![(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B11751026.png)
